1-Benzylpiperidin-4-amine dihydrochloride
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Overview
Description
1-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH. It is commonly used in scientific research and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a white to off-white powder or crystals and is known for its stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-4-amine dihydrochloride can be synthesized through several methods. One common route involves the catalytic hydrogenation of 4-benzylpyridine. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure . Another method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable tool in studying neurotransmitter systems and their associated pathways . Additionally, it functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A .
Comparison with Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
2-Benzylpiperidine: Another piperidine derivative with distinct pharmacological properties.
Benzylpiperazine: Known for its stimulant effects and used in various research applications.
Uniqueness: 1-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific selectivity for dopamine and norepinephrine release, making it particularly useful in neurological research. Its dual role as a monoamine releasing agent and monoamine oxidase inhibitor further distinguishes it from other similar compounds .
Properties
CAS No. |
1205-72-7 |
---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-benzylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H |
InChI Key |
JOIJPKUXOCCGSN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2.Cl |
1205-72-7 | |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
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